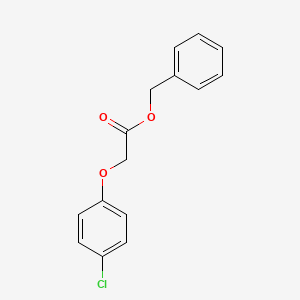

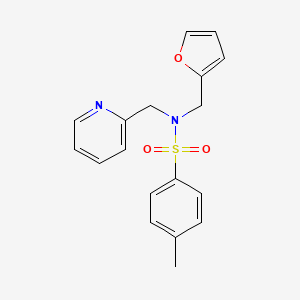

benzyl (4-chlorophenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl (4-chlorophenoxy)acetate is an organic compound that belongs to the family of phenoxyacetate herbicides. It is widely used in agriculture to control the growth of weeds in crops. Apart from its use as a herbicide, benzyl (4-chlorophenoxy)acetate has also found applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Benzyl (4-chlorophenoxy)acetate has been extensively used in scientific research, particularly in the field of biochemistry and molecular biology. It has been used as a tool to study the function of peroxisome proliferator-activated receptors (PPARs), a class of nuclear receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Benzyl (4-chlorophenoxy)acetate is a potent agonist of PPARα, PPARδ, and PPARγ, and has been shown to modulate the activity of these receptors in various cell types.

Wirkmechanismus

Benzyl (4-chlorophenoxy)acetate exerts its biological effects by binding to PPARs and activating their transcriptional activity. PPARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. Upon activation, PPARs induce the expression of genes involved in fatty acid oxidation, lipid transport, glucose uptake, and anti-inflammatory responses. The activation of PPARs by benzyl (4-chlorophenoxy)acetate has been shown to improve insulin sensitivity, reduce plasma triglyceride levels, and attenuate inflammation in animal models.

Biochemical and Physiological Effects:

Benzyl (4-chlorophenoxy)acetate has been shown to have a wide range of biochemical and physiological effects. It has been reported to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle cells. It has also been shown to induce the expression of genes involved in cholesterol metabolism and bile acid synthesis in the liver. In addition, benzyl (4-chlorophenoxy)acetate has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in adipose tissue and macrophages.

Vorteile Und Einschränkungen Für Laborexperimente

Benzyl (4-chlorophenoxy)acetate has several advantages for lab experiments. It is a potent and selective agonist of PPARs, and has been widely used to study the function of these receptors in various cell types and animal models. It is also relatively stable and easy to handle, and can be dissolved in various solvents such as ethanol, DMSO, and water. However, benzyl (4-chlorophenoxy)acetate has some limitations. It has been reported to have cytotoxic effects at high concentrations, and its use should be carefully monitored. In addition, benzyl (4-chlorophenoxy)acetate has been shown to have off-target effects on other nuclear receptors such as aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR), which may complicate the interpretation of experimental results.

Zukünftige Richtungen

Benzyl (4-chlorophenoxy)acetate has several potential future directions for scientific research. One of the most promising areas is the development of PPAR agonists as therapeutics for metabolic disorders such as type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease. Benzyl (4-chlorophenoxy)acetate and other PPAR agonists have shown promising results in preclinical studies, and are currently being evaluated in clinical trials. Another potential area of research is the identification of novel PPAR agonists with improved selectivity and safety profiles. High-throughput screening and structure-based design approaches may facilitate the discovery of new PPAR agonists with desirable pharmacological properties. Finally, benzyl (4-chlorophenoxy)acetate may also be used as a tool to study the role of PPARs in other physiological processes such as inflammation, cancer, and neurodegeneration.

Conclusion:

Benzyl (4-chlorophenoxy)acetate is a versatile compound with diverse applications in agriculture and scientific research. Its role as a potent agonist of PPARs has made it a valuable tool to study the function of these receptors in various cellular and animal models. Despite some limitations, benzyl (4-chlorophenoxy)acetate has several advantages for lab experiments, and has potential future directions for the development of new therapeutics for metabolic disorders and the discovery of novel PPAR agonists.

Synthesemethoden

Benzyl (4-chlorophenoxy)acetate can be synthesized using different methods. One of the most commonly used methods involves the reaction between 4-chlorophenol and benzyl chloroacetate in the presence of a base catalyst such as sodium hydroxide. The reaction yields benzyl (4-chlorophenoxy)acetate as a white crystalline solid with a melting point of 70-72°C.

Eigenschaften

IUPAC Name |

benzyl 2-(4-chlorophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c16-13-6-8-14(9-7-13)18-11-15(17)19-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNOPNAASVNCOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(4-chlorophenoxy)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide](/img/structure/B5680888.png)

![4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5680908.png)

![9-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680930.png)

![1,3-benzodioxol-5-yl[4-(2-methoxyethoxy)piperidin-1-yl]acetic acid](/img/structure/B5680932.png)

![5-{[5-(2-methoxyphenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5680941.png)

![5-[5-(1H-pyrazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5680947.png)

![4-isopropyl-2-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyrimidine](/img/structure/B5680959.png)

![5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3(2H)-pyridazinone](/img/structure/B5680986.png)

![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5680990.png)